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Compound of Interest

Compound Name:
N-cyclohexyl-4-

methoxybenzenesulfonamide

Cat. No.: B188049 Get Quote

Comparative Analysis of N-cyclohexyl-4-
methoxybenzenesulfonamide Analogs in
Biological Systems
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-
cyclohexyl-4-methoxybenzenesulfonamide analogs. The document is intended for

researchers, scientists, and drug development professionals, offering a consolidated view of

their biological activities, supported by experimental data and protocols.

Data Presentation: Biological Activity of
Benzenesulfonamide Analogs
The following table summarizes the biological activity of various benzenesulfonamide analogs.

While a direct SAR study on a systematic series of N-cyclohexyl-4-
methoxybenzenesulfonamide analogs is not extensively available in the public domain, this

table collates data from related structures to infer potential SAR trends. The primary activities

observed for this class of compounds are anticancer and enzyme inhibition, particularly against

carbonic anhydrase (CA).
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Compound ID Structure Target/Assay
Activity
(IC50/EC50)

Reference

1

N-cyclohexyl-4-

methoxybenzene

sulfonamide

Not specified Not specified [1]

AL106

4-[2-(4,4-

dimethyl-2,6-

dioxocyclohexyli

dene)hydrazinyl]-

N-(5-methyl-

1,3,4-thiadiazol-

2-

yl)benzenesulfon

amide

Glioblastoma

(U87 cells)
58.6 µM [2][3]

4h

Thiazol-4-one-

benzenesulfona

mide with vanillin

tail

Breast Cancer

(MDA-MB-231)
1.56 µM [4]

4h

Thiazol-4-one-

benzenesulfona

mide with vanillin

tail

Breast Cancer

(MCF-7)
1.52 µM [4]

4e

Thiazol-4-one-

benzenesulfona

mide derivative

Carbonic

Anhydrase IX
10.93 nM (Kᵢ) [4]

WZ2

N-butyl-2-

(benzenesulfonyl

)-1-

carbothioamide

Prostate Cancer

(Du145)

Not specified

(Inhibits

ALDH1A1)

[5]

7

Indazole

analogue of

benzenesulfona

mide

Influenza

A/Weiss/43 (CPE

assay)

6.9 µM [6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3099924/
https://www.researchgate.net/publication/372786765_Benzenesulfonamide_Analogs_Synthesis_Anti-GBM_Activity_and_Pharmacoprofiling
https://pubmed.ncbi.nlm.nih.gov/37569654/
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b
https://www.mdpi.com/1424-8247/16/12/1706
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018120/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound 8

p-chloro-

benzenesulfona

mide attached to

2-aminothiazole

DPPH

antioxidant assay

90.09% inhibition

at 300 µg/mL
[7]

Compound 8

p-chloro-

benzenesulfona

mide attached to

2-aminothiazole

SOD-mimic

antioxidant assay

99.02% inhibition

at 300 µg/mL
[7]

Note: The presented compounds are structurally related to the core topic but are not all direct

analogs of N-cyclohexyl-4-methoxybenzenesulfonamide. The data is aggregated from

multiple studies to provide a broader context for the SAR of benzenesulfonamides.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

1. General Synthesis of N-substituted-4-methoxybenzenesulfonamide Analogs

This protocol is a generalized procedure based on the synthesis of N-cyclohexyl-4-
methoxybenzenesulfonamide[1].

Materials: Appropriate amine (e.g., cyclohexylamine), 4-methoxybenzenesulfonyl chloride,

sodium carbonate solution (10%), hydrochloric acid (3 M), water, and a suitable solvent for

crystallization (e.g., methanol).

Procedure:

Dissolve the desired amine (1.0 equivalent) in water in a round-bottom flask with stirring.

Carefully add 4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) to the stirred

solution at room temperature.

Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a

10% sodium carbonate solution.
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Continue stirring at room temperature for 6-12 hours. Monitor the reaction progress using

thin-layer chromatography (TLC).

Upon completion, acidify the reaction mixture to pH 3 with 3 M hydrochloric acid to

precipitate the product.

Filter the precipitate, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure

N-substituted-4-methoxybenzenesulfonamide analog.

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR,

and mass spectrometry.

2. Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is based on the methodology used for evaluating the cytotoxicity of

benzenesulfonamide derivatives against cancer cell lines[2].

Cell Culture: Culture the desired cancer cell line (e.g., U87 glioblastoma cells) in appropriate

media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified

incubator at 37°C with 5% CO₂.

Procedure:

Seed the cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to

adhere overnight.

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

Treat the cells with varying concentrations of the test compounds (e.g., 10 µM to 100 µM)

for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a

positive control (e.g., cisplatin).

After the incubation period, detach the cells using trypsin-EDTA.

Centrifuge the cell suspension and resuspend the cell pellet in a known volume of

phosphate-buffered saline (PBS).
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Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer

under a microscope.

Calculate the percentage of cell viability and/or growth inhibition relative to the vehicle

control. The IC50 value (the concentration that inhibits 50% of cell growth) can be

determined by plotting the percentage of growth inhibition against the compound

concentration.

3. Carbonic Anhydrase Inhibition Assay

This is a general description of an assay to measure the inhibition of carbonic anhydrase

isoforms.

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate,

such as 4-nitrophenylacetate (4-NPA), which results in a colored product that can be

measured spectrophotometrically[8].

Procedure:

Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or

XII) in a suitable buffer.

In a multi-well plate, add the enzyme solution, buffer, and various concentrations of the

inhibitor (test compound). Include a control without the inhibitor.

Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature.

Initiate the reaction by adding the substrate (4-NPA).

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time

using a plate reader.

Calculate the initial reaction rates and determine the percentage of inhibition for each

concentration of the test compound.
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The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme

inhibition models.

Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship

studies of N-cyclohexyl-4-methoxybenzenesulfonamide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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